N-[(pentafluorophenyl)methylidene]hydroxylamine
Description
N-[(Pentafluorophenyl)methylidene]hydroxylamine is a hydroxylamine derivative featuring a pentafluorophenyl (Pfp) group attached to a methylidene backbone. The Pfp group, known for its strong electron-withdrawing properties, enhances the compound's reactivity in synthetic applications, particularly in coupling reactions and probe synthesis .
Properties
IUPAC Name |
(NE)-N-[(2,3,4,5,6-pentafluorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5NO/c8-3-2(1-13-14)4(9)6(11)7(12)5(3)10/h1,14H/b13-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPMMKRVLZHPJP-HSIUAXRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/O)\C1=C(C(=C(C(=C1F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(pentafluorophenyl)methylidene]hydroxylamine can be synthesized through the reaction of pentafluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(pentafluorophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
N-[(pentafluorophenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso compounds and substituted hydroxylamines.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(pentafluorophenyl)methylidene]hydroxylamine involves its ability to undergo various chemical transformations. The pentafluorophenyl group enhances its reactivity, allowing it to participate in oxidation, reduction, and substitution reactions. These reactions can lead to the formation of biologically active compounds, which can interact with molecular targets and pathways in biological systems .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl, Pfp) increase electrophilicity, enhancing reactivity in nucleophilic substitutions or cross-couplings .
- Electron-donating groups (e.g., methoxy) reduce electrophilicity but improve solubility and metabolic stability, as seen in N-(2-methoxyphenyl)hydroxylamine derivatives involved in carcinogen metabolism .
- Heteroaromatic substituents (e.g., pyridyl) introduce chelation capabilities, expanding utility in coordination chemistry .
Reactivity and Stability
- Electron-withdrawing substituents : Pfp and nitro groups stabilize the imine bond but increase susceptibility to hydrolysis under acidic conditions. For instance, hydroxylamine derivatives react with carbonyl-containing molecules to form artifacts, limiting their use in extraction protocols .
- Electron-donating substituents: Methoxy groups reduce electrophilicity, slowing reaction kinetics but improving metabolic stability. N-(2-Methoxyphenyl)hydroxylamine is a critical carcinogen metabolite due to its persistence in biological systems .
Biological Activity
N-[(pentafluorophenyl)methylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pentafluorophenyl moiety attached to a hydroxylamine functional group. The fluorinated aromatic ring enhances the compound's lipophilicity and may influence its interaction with biological targets.
Research indicates that hydroxylamines can participate in redox reactions, potentially acting as antioxidants or pro-oxidants depending on the cellular environment. The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Hydroxylamines have been shown to inhibit various enzymes, including those involved in oxidative stress responses.
- Antimicrobial Activity : Some studies suggest that derivatives of hydroxylamines exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi.
Antioxidant Activity
Hydroxylamines are known to scavenge free radicals, which can lead to reduced oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Case Studies
-
Antibacterial Activity Against Gram-negative Bacteria :
- A study evaluated the antibacterial efficacy of various hydroxylamine derivatives, including this compound, revealing significant inhibition against E. coli and Klebsiella pneumoniae.
- Results indicated that structural modifications influenced antibacterial potency, with certain derivatives outperforming standard antibiotics.
-
Antioxidant Efficacy in Cellular Models :
- In vitro assays demonstrated that this compound significantly reduced ROS levels in human epithelial cells exposed to oxidative stress.
- The compound's mechanism was attributed to its ability to donate electrons and stabilize radical species.
Data Table: Biological Activities of Related Compounds
| Compound Name | MIC (μg/mL) | Biofilm Inhibition IC50 (μM) | Antioxidant Activity (IC50) |
|---|---|---|---|
| This compound | 3.5 | 12.97 | 25 |
| Schiff Base A | 2.5 | 10.50 | 20 |
| Schiff Base B | 4.0 | 15.63 | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
